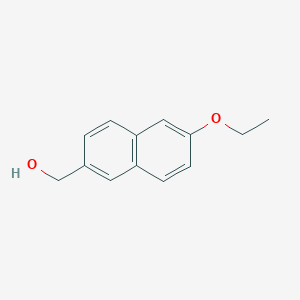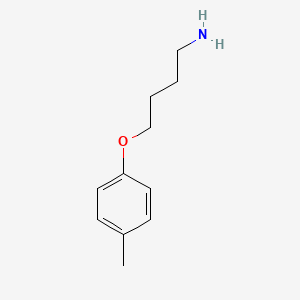
1-(4-Aminobutoxy)-4-methylbenzene
Vue d'ensemble
Description
1-(4-Aminobutoxy)-4-methylbenzene, also known as 4-ABM, is an organic compound that is commonly used in various scientific research applications. It is a derivative of benzene and is composed of four carbon atoms, four hydrogen atoms, one nitrogen atom, and one oxygen atom. 4-ABM has an amine functional group, which is a nitrogen-containing group that is responsible for its unique properties. It has been used in a variety of scientific studies, including those related to drug synthesis, biochemistry, and physiology.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
A study on the synthesis and thermal properties of polyimides containing azomethine linkage highlighted the creation of polymers with potential for high-performance engineering plastics. These materials, developed through a polycondensation process, exhibit amorphous nature and solubility in common solvents, suggesting applications in advanced material engineering and fabrication of new polymers due to their desirable thermal and solubility characteristics (Iqbal et al., 2015).
Corrosion Inhibition
Research on 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for mild steel in acidic environments demonstrated their effectiveness in reducing corrosion. These compounds, through electrochemical and surface examinations, revealed potential applications in materials science for protecting metals in corrosive conditions (Verma et al., 2015).
Organic Synthesis and Functionalization
The use of alkoxybenzenes for end-quenching in TiCl4-catalyzed quasiliving polymerizations suggests a method for direct chain-end functionalization of polymers. This approach, allowing for a variety of functional groups to be introduced, paves the way for the creation of tailored polymeric materials with specific end-group functionalities (Morgan et al., 2010).
Electrochromatographic Applications
In a study on the immobilization of covalent organic frameworks (COFs) for electrochromatographic separation, COF-1 demonstrated excellent performance in separating amino acids, showcasing the potential of functionalized COFs in analytical chemistry and separation sciences (Bao et al., 2021).
Antibacterial Activity
The synthesis of 1-(4-aminosulfonylphenyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones and their evaluation for antibacterial activity indicate their potential as novel agents for combating bacterial infections. This research contributes to the field of medicinal chemistry by offering new scaffolds for developing antibacterial drugs (Gein et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-methylphenoxy)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10-4-6-11(7-5-10)13-9-3-2-8-12/h4-7H,2-3,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAJSWHJILCMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminobutoxy)-4-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



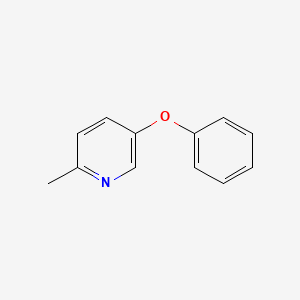
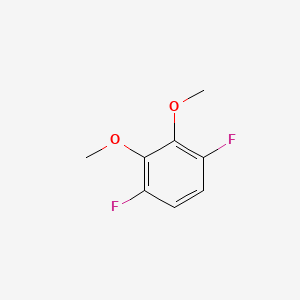
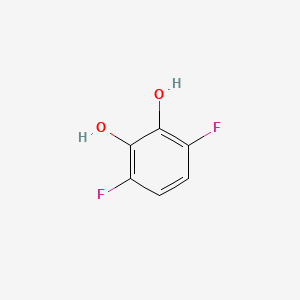


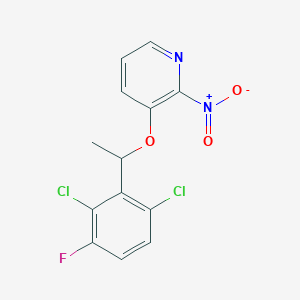
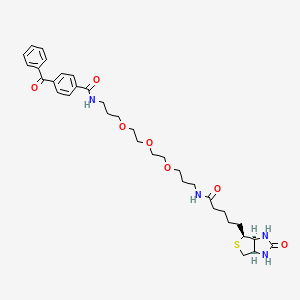
![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B3282770.png)

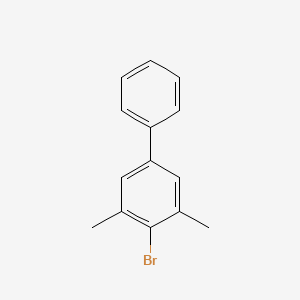
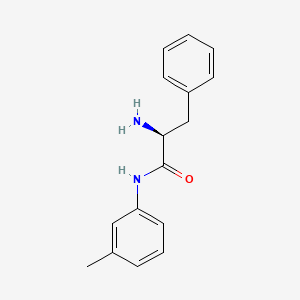
![({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl}thio)acetic acid](/img/structure/B3282797.png)
